molecular formula C16H17NO2S B2630480 N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide CAS No. 1234991-57-1

N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide

Cat. No. B2630480
CAS RN: 1234991-57-1
M. Wt: 287.38
InChI Key: SWEUMICKXIMWIW-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and is commonly referred to as "CTB" in scientific literature. CTB is a highly versatile compound that has shown promising results in various studies.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

  • Camps Cyclization and Derivative Synthesis : N-(2-Acylaryl)benzamides and analogous compounds, including those related to "N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide," undergo Camps cyclization to form quinolin-4(1H)-ones, highlighting their utility in synthesizing complex heterocyclic compounds with high yields (Mochalov et al., 2016).

Pharmacological Research

  • Neuroleptic Activity Studies : Benzamide derivatives have been explored for their neuroleptic (antipsychotic) activities. Certain benzamide compounds exhibit potent inhibitory effects on stereotyped behavior in rats, suggesting their potential as neuroleptics with enhanced activity and reduced side effects (Iwanami et al., 1981). Further, the compound YM-09151-2, a benzamide derivative, showed significant neuroleptic properties through selective blocking action on dopamine receptors, indicating its potential as a potent drug with few side effects in treating psychosis (Usuda et al., 2004).

Material Science and Engineering

  • Fluorescence Enhancement Studies : Glibenclamide, a compound structurally similar to the subject compound, has been shown to enhance the intrinsic fluorescence intensity of erbium (Er) ions. This property enables its use as a sensitive fluorimetric probe, demonstrating the relevance of benzamide derivatives in developing practical probes for biochemical reactions (Faridbod et al., 2009).

properties

IUPAC Name

N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-15-5-3-2-4-14(15)16(18)17(13-6-7-13)10-12-8-9-20-11-12/h2-5,8-9,11,13H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEUMICKXIMWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzamide

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